molecular formula C16H14N2O2S B12133473 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12133473
M. Wt: 298.4 g/mol
InChI Key: ULHLZTFSQMGOAB-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized by the cyclization of o-hydroxyaryl ketones with aldehydes or ketones in the presence of acidic or basic catalysts.

    Coupling Reaction: The final step involves coupling the benzothiazole and benzofuran rings through an amide bond formation. This can be achieved by reacting the benzothiazole derivative with a benzofuran-2-carboxylic acid derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzofuran-2-carboxamide.

    N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide: Contains an amino group and an acetamide group.

    N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Contains a benzyl and chloro group.

Uniqueness

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both benzothiazole and benzofuran rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H14N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1,3,5,7,9H,2,4,6,8H2,(H,17,18,19)

InChI Key

ULHLZTFSQMGOAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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